molecular formula C23H21N3O B11412049 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide CAS No. 872345-03-4

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide

Cat. No.: B11412049
CAS No.: 872345-03-4
M. Wt: 355.4 g/mol
InChI Key: FLUDKNHXRSWBPN-UHFFFAOYSA-N
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Description

N-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide (CAS: 872345-03-4, molecular formula: C₂₃H₂₁N₃O) is a benzimidazole-derived amide characterized by a benzyl-substituted benzimidazole core linked via a methylene group to a 3-methylbenzamide moiety . Its structural uniqueness lies in the combination of a lipophilic benzyl group (enhancing membrane permeability) and the planar benzimidazole ring (imparting π-π stacking capabilities).

Properties

CAS No.

872345-03-4

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

N-[(1-benzylbenzimidazol-2-yl)methyl]-3-methylbenzamide

InChI

InChI=1S/C23H21N3O/c1-17-8-7-11-19(14-17)23(27)24-15-22-25-20-12-5-6-13-21(20)26(22)16-18-9-3-2-4-10-18/h2-14H,15-16H2,1H3,(H,24,27)

InChI Key

FLUDKNHXRSWBPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Condensation Reaction: : The synthesis of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide typically begins with the condensation of o-phenylenediamine with benzyl chloride to form 1-benzyl-1H-benzimidazole. This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

  • Amidation Reaction: : The next step involves the reaction of 1-benzyl-1H-benzimidazole with 3-methylbenzoyl chloride in the presence of a base like triethylamine. This reaction forms the final product, this compound, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and recycling are also crucial to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of benzimidazole derivatives with various functional groups.

  • Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the benzamide moiety to an amine.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, amines, thiols, DMF, dichloromethane.

Major Products

    Oxidation: Benzimidazole derivatives with hydroxyl or carbonyl groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzimidazole compounds depending on the nucleophile used.

Scientific Research Applications

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide involves its interaction with various molecular targets:

    DNA Binding: The benzimidazole core can intercalate with DNA, disrupting replication and transcription processes.

    Protein Interaction: The compound can bind to proteins, inhibiting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzimidazole Class

N-(1H-1,3-Benzodiazol-2-yl)-3-chlorobenzamide (CAS: 24363-92-6)
  • Structure : Replaces the benzyl group with a hydrogen atom and substitutes the 3-methyl group on benzamide with chlorine.
  • However, the lack of a benzyl group reduces lipophilicity compared to the target compound .
2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide
  • Structure : Features a methyl-substituted isoxazole ring instead of benzamide and a propanamide linker.
  • Properties : The isoxazole moiety introduces additional hydrogen-bonding sites, while the methyl group on benzimidazole may sterically hinder interactions with planar biological targets. Reported IR bands at 1678 cm⁻¹ (C=O stretch) and NMR signals (δ 3.30 ppm for N-CH₃) confirm structural integrity .
N’-Substituted Benzylidene-4-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazide Derivatives
  • Structure : Incorporates a hydrazide linker and substituted benzaldehyde moieties instead of the benzamide group.
  • Properties : These derivatives exhibit varied electronic profiles due to substituents (e.g., nitro, methoxy) on the benzylidene ring, influencing solubility and biological activity. Synthesized via condensation reactions with yields of 50–82% and melting points up to 246°C .

Functional Analogues in Metal-Catalyzed Reactions

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : Contains an N,O-bidentate directing group (2-hydroxy-1,1-dimethylethyl) instead of benzimidazole.
  • Properties : Acts as a directing group in Pd-catalyzed C–H bond functionalization. Synthesized via acid chloride or carboxylic acid routes, with the former yielding 62% vs. 11% for the latter. X-ray analysis confirms a double five-membered chelate structure critical for metal coordination .
3-Methylbenzamide Derivatives with Imidazolidinone Substituents
  • Structure : Example: N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-3-methylbenzamide.
  • Properties: The imidazolidinone group introduces hydrogen-bonding and dipole interactions, enhancing binding to enzymatic targets. Melting points range from 168–246°C, with yields of 50–82% .

Comparative Data Table

Compound Name Key Structural Features Yield (%) Melting Point (°C) Key Applications
Target Compound Benzyl-benzimidazole + 3-methylbenzamide N/A N/A Potential biological/directing group
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group 62 81–83 C–H functionalization
3-Methylbenzamide-imidazolidinone Imidazolidinone + carbamothioyl linker 64 220–221 Enzyme inhibition
N-(1H-1,3-Benzodiazol-2-yl)-3-chlorobenzamide Chlorobenzamide + benzodiazolyl N/A N/A Synthetic intermediate

Biological Activity

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structural composition that enhances its biological activity. The compound can be represented as follows:

PropertyDetails
Molecular Formula C23H21N3O
Molecular Weight 373.43 g/mol
IUPAC Name This compound
Canonical SMILES CC1=CC(=CC=C1)C(=O)NCCCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

The presence of both the benzyl group and the methyl group on the amide enhances lipophilicity, potentially improving cellular uptake and bioavailability.

The mechanism of action of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Molecular docking studies have indicated that this compound may exhibit significant binding affinities to various biological targets, which is essential for its pharmacological effects .

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have demonstrated broad-spectrum antimicrobial properties. Studies indicate that compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as exhibit antifungal activity .

Case Study: Antimicrobial Efficacy
In a comparative study, several benzimidazole derivatives were evaluated for their antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that derivatives with similar structures to this compound exhibited significant inhibitory activity, suggesting potential clinical applications in treating infections .

Anticancer Activity

Research has highlighted the potential anticancer properties of benzimidazole derivatives. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .

Case Study: Cytotoxicity Evaluation
A study involving the synthesis and evaluation of benzimidazole derivatives demonstrated that certain analogues exhibited potent cytotoxic effects against a range of cancer cell lines. The findings indicated that these compounds could serve as lead candidates for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound has been explored to optimize its biological activity. Modifications in the functional groups attached to the benzimidazole core have shown significant impacts on its pharmacological properties.

Compound NameStructureBiological Activity
N-(2-chloromethyl-benzimidazol-1-ylmethyl)-benzamideStructureAntimicrobial
N-(4-fluorobenzyl)-benzimidazoleStructureAnticancer
N-(1H-benzimidazol-2-yl)-4-(trifluoromethyl)benzamideStructureAntifungal

The unique combination of functional groups in this compound enhances its biological activity compared to other benzimidazole derivatives .

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